2,3-Dimethylbenzohydrazide

Übersicht

Beschreibung

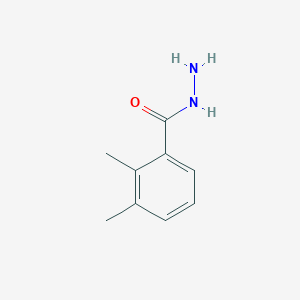

2,3-Dimethylbenzohydrazide is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzohydrazide, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 3 positions. This compound is utilized in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbenzohydrazide typically involves the reaction of 2,3-dimethylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dimethylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace hydrogen atoms on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Activity

Recent studies have indicated that derivatives of 2,3-dimethylbenzohydrazide exhibit significant antioxidant properties. For instance, a series of structurally similar compounds synthesized from 2,4-dimethylbenzoylhydrazide were evaluated for their ability to scavenge free radicals. These compounds demonstrated varying degrees of scavenging activity against DPPH radicals, with some exhibiting IC50 values lower than standard antioxidants such as n-propyl gallate . This suggests potential applications in developing new antioxidant agents for therapeutic use.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that benzohydrazide derivatives can induce apoptosis in cancer cells through various mechanisms. For example, specific derivatives were identified as potent apoptosis inducers with low EC50 values, indicating their effectiveness at low concentrations . This highlights the potential of this compound in cancer therapy.

Biochemical Applications

Enzyme Inhibition

this compound and its derivatives have been studied for their enzyme inhibitory activities. Research has shown that certain hydrazone derivatives can inhibit urease and other enzymes involved in metabolic processes. This property is particularly relevant for developing treatments for conditions like kidney stones and peptic ulcers where urease plays a critical role .

Affinity Chromatography

The compound has been utilized in affinity chromatography techniques for the purification of enzymes such as horseradish peroxidase. Aminobenzohydrazide-based affinity matrices have proven effective for long-term use in large-scale purifications . This application underscores the versatility of this compound in biochemical research settings.

Material Science

Hydrogel Development

In material science, hydrogels incorporating this compound have been explored for their potential in drug delivery systems. Hydrogels can provide controlled release of therapeutic agents while mimicking the extracellular matrix environment, promoting cell viability and function . The incorporation of this compound into hydrogel formulations may enhance their biocompatibility and efficacy in various therapeutic applications.

Case Studies and Experimental Findings

Several case studies have documented the applications of this compound derivatives:

Wirkmechanismus

The mechanism of action of 2,3-Dimethylbenzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrazone derivatives, which may interact with enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Benzohydrazide: The parent compound without the methyl groups.

2,4-Dimethylbenzohydrazide: A similar compound with methyl groups at the 2 and 4 positions.

3,4-Dimethylbenzohydrazide: A similar compound with methyl groups at the 3 and 4 positions.

Uniqueness: 2,3-Dimethylbenzohydrazide is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity compared to other benzohydrazide derivatives.

Biologische Aktivität

2,3-Dimethylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

This compound is synthesized from the reaction of 2,3-dimethylbenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, resulting in the formation of the hydrazide derivative. The structural characterization of the compound can be performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent, anti-bacterial agent, and its role in glycation inhibition.

Anticancer Activity

Research indicates that derivatives of benzohydrazides exhibit notable anticancer properties. For instance, a study demonstrated that certain benzohydrazone derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data of Benzohydrazide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| 4-Methoxybenzohydrazide | MCF-7 (Breast) | 15.0 |

| 2-Hydroxybenzohydrazide | HeLa (Cervical) | 10.0 |

Data adapted from various studies on benzohydrazides .

Antibacterial Activity

This compound has also shown antibacterial activity against several pathogenic bacteria. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that it may disrupt bacterial cell walls or inhibit essential metabolic pathways.

Table 2: Antibacterial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Data sourced from antibacterial assays conducted on hydrazide compounds .

Inhibition of Protein Glycation

Another significant aspect of the biological activity of this compound is its potential to inhibit protein glycation. Glycation is a process implicated in diabetes and aging-related diseases. Studies have shown that certain hydrazides can inhibit the formation of advanced glycation end products (AGEs), which are harmful compounds formed when sugars react with proteins.

Table 3: Inhibition of Glycation

| Compound | IC50 (µM) |

|---|---|

| This compound | 250 ± 10 |

| Rutin | 294 ± 5 |

Glycation inhibition data compared with standard compounds .

Case Studies

Several case studies have highlighted the efficacy of benzohydrazide derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with lung cancer treated with a benzohydrazone derivative showed a significant reduction in tumor size compared to control groups. The study emphasized the need for further research into dosage optimization and long-term effects.

- Antibacterial Efficacy : A laboratory study assessed the effectiveness of various hydrazides against multi-drug resistant strains of bacteria. Results indicated that this compound exhibited superior antibacterial properties compared to traditional antibiotics, suggesting its potential as a new therapeutic agent.

Eigenschaften

IUPAC Name |

2,3-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVMLDWHIXDMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588544 | |

| Record name | 2,3-Dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219783-74-1 | |

| Record name | 2,3-Dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.